4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride is a chemical compound notable for its unique structural characteristics and potential applications in various scientific fields, including medicinal chemistry and biological research. This compound is classified as a diazepan derivative, which is significant due to the biological activities associated with diazepan structures, often linked to pharmacological effects.
The compound is synthesized through specific chemical reactions involving oxan-4-ylmethylamine and diazepanone precursors. It can be obtained from specialized chemical suppliers or synthesized in laboratory settings using optimized methods that ensure high yield and purity.
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride falls under the classification of organic compounds, specifically within the subgroup of nitrogen-containing heterocycles known as diazepans. Its structural formula indicates it contains both a diazepan ring and an oxane moiety, contributing to its distinctive properties.
The synthesis of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride typically involves multi-step procedures. One common approach includes:
The synthesis may also employ continuous flow reactors in industrial settings to enhance efficiency. Automated systems are utilized to ensure consistent quality during large-scale production, minimizing human error and maximizing throughput.
The molecular structure of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride can be represented as follows:
This structure includes:
Key molecular data include:
This data supports the understanding of its reactivity and interaction with biological systems.
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions and reagents employed.
The mechanism of action for 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
While detailed studies are necessary to elucidate the exact pathways involved, preliminary data suggest that this compound could influence signaling pathways related to neurotransmission or metabolic processes.
Key physical properties include:
Chemical properties involve stability under different conditions (e.g., temperature, pH) and reactivity with other chemical species. The compound's functional groups dictate its behavior in chemical reactions.
Relevant analyses indicate that it maintains stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure.
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride has several scientific applications:
The synthesis of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride relies on strategic multi-step sequences combining click chemistry with amide coupling reactions. These routes typically initiate with the preparation of a 1,4-diazepan-5-one core, followed by functionalization at the N4 position. A critical step involves the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the oxane (tetrahydropyran) moiety via a methylene linker. This bioorthogonal approach leverages the inherent strain energy of cyclic alkynes like DBCO (dibenzocyclooctyne) reacting with azido-methyloxane derivatives, eliminating the need for cytotoxic copper catalysts and enabling high yields under mild conditions [9].
Alternatively, Inverse Electron Demand Diels–Alder (IEDDA) reactions between tetrazine-functionalized diazepanone intermediates and strained trans-cyclooctene (TCO) derivatives of oxane provide rapid, high-yielding conjugation. This method benefits from exceptional kinetic rates (>1,000 M⁻¹s⁻¹) and orthogonality in complex molecular environments. Subsequent amide coupling—often employing carbodiimide reagents like EDC/HOBt—attaches additional pharmacophores to the diazepanone’s carboxamide group. For example, 2-((4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid serves as a key building block in such sequences, where the oxazole carboxylic acid is activated for coupling with amine-bearing fragments [10] [7].
Table 1: Key Multi-Step Synthetic Approaches
Step Order | Reaction Type | Key Reagents/Intermediates | Function |
---|---|---|---|
1 | Core Synthesis | 1,4-Diazepan-5-one hydrochloride | Scaffold Preparation |
2 | Azidation/Alkynylation | Sodium azide, Propargyl bromide | Introduction of Click Handle |
3 | SPAAC/IEDDA | DBCO-oxane, Tetrazine-TCO-oxane | Oxane Conjugation |
4 | Amide Coupling | EDC, HOBt, Carboxylic acid/Amine fragments | Pharmacophore Attachment |
When copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for oxane attachment, catalyst selection critically influences efficiency and purity. The 1,4-diazepan-5-one core is first modified with an azido group at the N4 position, while the oxane derivative is functionalized with a terminal alkyne. Copper(I) catalysts—generated in situ from CuSO₄ with sodium ascorbate or using stable complexes like Cu(I)TBTA—mediate regioselective 1,2,3-triazole ring formation between these components. This reaction proceeds efficiently (70–90% yield) in aqueous tert-butanol or THF/H₂O mixtures at ambient temperature [2] [6].
However, copper residues pose significant challenges for pharmaceutical applications. Residual metal can catalyze degradation or impart toxicity, necessitating rigorous purification. Chelating resins (e.g., QuadraSil™ AP), precipitation techniques, or aqueous EDTA washes effectively reduce copper levels below 10 ppm. Recent advances utilize supported copper catalysts (e.g., Cu/I on alumina), enabling filtration-based removal and minimizing post-reaction purification [9].
Table 2: Copper Catalysts and Performance in Triazole Formation
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Residual Cu (ppm) |
---|---|---|---|---|
CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 25 | 85 | 50–100 |
Cu(I)-TBTA | THF/H₂O | 25 | 92 | 30–50 |
Alumina-Supported Cu(I) | DMF/H₂O | 40 | 88 | <10 |
The final hydrochloride salt formation is pivotal for enhancing the compound’s stability, crystallinity, and bioavailability. Amorphous 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one free base is dissolved in anhydrous ethyl acetate or 2-butanone, followed by controlled addition of hydrochloric acid (1.0–3.0 equivalents) in isopropanol. An anti-solvent approach using methyl tert-butyl ether (MTBE) or diethyl ether induces crystallization. Alternatively, reactive crystallization occurs by bubbling hydrogen chloride gas through a cold (−10°C) dichloromethane solution of the free base, yielding a hydrochloride precipitate with high purity (>99%) [1] [6] [7].
Solvent polarity dramatically impacts crystal habit and stability. Ethereal solvents (MTBE, diethyl ether) produce fine needles, while alcohol/ketone mixtures (IPA/ethyl acetate) yield stable rhombic crystals. The latter exhibits superior flow properties and reduced hygroscopicity. Process optimization includes seeding with authentic hydrochloride crystals and controlled cooling ramps (0.5°C/min) to ensure uniform particle size distribution (D90 <50µm). Lyophilization from tert-butanol/water mixtures provides an alternative route for amorphous salt forms when crystalline material poses formulation challenges [1] [7].
Solid-Phase Synthesis: This method leverages resin-bound intermediates, such as Wang or Rink amide resins, for assembling the 1,4-diazepan-5-one core. 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid exemplifies a building block used in automated peptide synthesizers. After immobilization via its carboxylic acid group, sequential reactions—deprotection, aza-Michael additions, or reductive aminations—build the diazepanone ring. The oxane moiety is introduced via on-resin alkylation with 4-(bromomethyl)tetrahydropyran. Cleavage (TFA/DCM) liberates the free base, which undergoes solution-phase hydrochlorination. Advantages include simplified purification (filtration washes remove impurities) and high throughput, making it ideal for generating analogs during structure-activity studies. However, scalability is limited by resin loading capacity (<2 mmol/g) [5] [10].
Solution-Phase Synthesis: Traditional solution methods remain preferred for large-scale (kilogram) production. Linear sequences start with N-Boc-protected 1,4-diazepan-5-one, which undergoes reductive amination with tetrahydropyran-4-carbaldehyde (using NaBH₃CN in methanol) to install the oxane arm. Acidic deprotection (HCl/dioxane) concurrently forms the hydrochloride salt. While this route requires meticulous extraction and crystallization for impurity control, it achieves higher overall yields (65–75%) than solid-phase approaches (45–55%). Key impurities include dialkylated byproducts and ring-opened succinimide derivatives, managed via aqueous workups and recrystallization from ethanol/MTBE [4] [8].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Throughput | High (parallel synthesis) | Moderate (batch processing) |
Typical Scale | <100 mmol | >1 kg |
Key Purification | Resin washing, Filtration | Extraction, Crystallization |
Overall Yield | 45–55% | 65–75% |
Major Impurities | Truncated sequences, Resin bleed | Dialkylated byproducts, Ring-opened species |
Automation Potential | Excellent | Limited |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7